2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
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Overview
Description
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups, which contribute to its unique chemical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.
Preparation Methods
The synthesis of 2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routesThis process typically involves an exchange reaction between chlorine and fluorine atoms . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated groups enhance its stability and bioavailability, making it useful in the development of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound lacks the difluoromethyl group, which may result in different chemical properties and applications.
2-(Difluoromethyl)pyridine-3-carboxylic acid: This compound lacks the trifluoromethyl group, which may affect its stability and bioavailability.
4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid: This compound lacks the difluoromethyl group, which may influence its reactivity and applications.
Properties
Molecular Formula |
C9H6F5NO2 |
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Molecular Weight |
255.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F5NO2/c1-3-2-4(9(12,13)14)15-6(7(10)11)5(3)8(16)17/h2,7H,1H3,(H,16,17) |
InChI Key |
ATTCGEOVROWLNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C(F)F)C(F)(F)F |
Origin of Product |
United States |
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